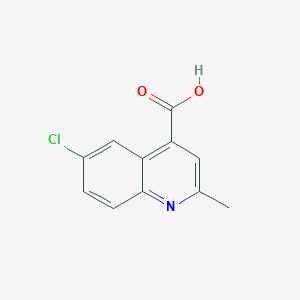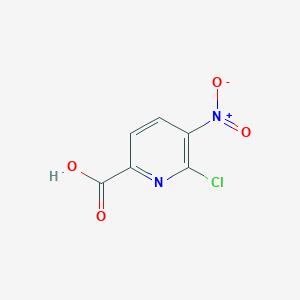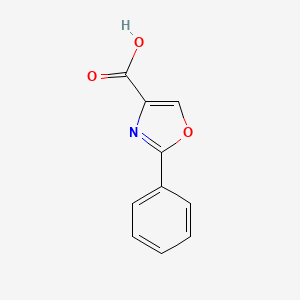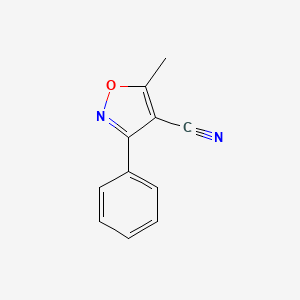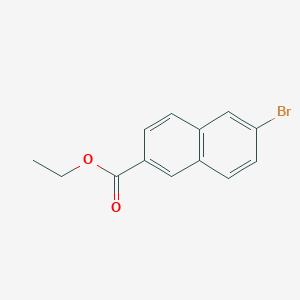![molecular formula C14H11ClO2 B1349249 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-94-5](/img/structure/B1349249.png)
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound that contains a biphenyl group, which consists of two benzene rings connected by a single bond, and an acetic acid group. The molecule also contains a chlorine atom attached to one of the benzene rings .
Synthesis Analysis
The synthesis of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could potentially involve Friedel-Crafts alkylation or acylation reactions . These reactions involve the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring. In the case of acylation, an acid chloride or acid anhydride is used in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring .
Molecular Structure Analysis
The molecular structure of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group and an acetic acid group. The biphenyl group consists of two benzene rings connected at the [1,1’] position. One of the benzene rings has a chlorine atom attached to it .
Chemical Reactions Analysis
The chemical reactions of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation . These reactions involve the attack of a carbocation by a pi bond from an aromatic ring, resulting in the substitution of one of the aromatic protons by an alkyl or acyl group .
Scientific Research Applications
Antibacterial Activity
Biphenyl derivatives, including those with a structure similar to 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid, have been studied for their antibacterial activities . They have shown potent inhibitory activities against antibiotic-resistant Gram-positive and Gram-negative pathogens .
Anticancer Properties
4-Chlorophenylacetic acid has been found to possess anticancer properties . It is considered a novel therapeutic agent that can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Degradation of Pollutants
This compound has been used to study the mechanism of aerobic degradation of pollutants . For example, it was used in a study on the degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
Food Industry Applications
Acetic acid, a related compound, has several applications in the food industry . It is used as an acidulant to give a characteristic flavor profile to food, for microbial decontamination of meat, and as a mild descaling agent in the food industry .
Production of Thickening Agents
In its largest-scale application, chloroacetic acid, a related compound, is used to prepare the thickening agent carboxymethyl cellulose and carboxymethyl starch .
Production of Phenoxy Herbicides
Chloroacetic acid is also used in the production of phenoxy herbicides by etherification with chlorophenols .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the synthesis of prostaglandins .
Mode of Action
It’s worth noting that similar compounds have been known to interact with their targets through electrophilic aromatic substitution reactions .
Biochemical Pathways
Related compounds have been known to affect the synthesis of prostaglandins .
Pharmacokinetics
Similar compounds have been known to undergo reactions at the benzylic position, which could potentially influence their pharmacokinetic properties .
Result of Action
Similar compounds have been known to possess anticancer properties .
Action Environment
It’s worth noting that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYYGQTZEFSDIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362628 |
Source


|
| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
5001-94-5 |
Source


|
| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

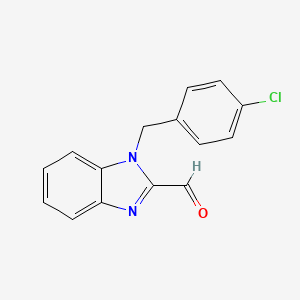
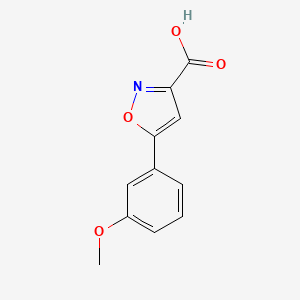
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)


![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)
